Purpurogalline

Catalog No.
S548329
CAS No.
569-77-7
M.F
C11H8O5
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purpurogalline

CAS Number

569-77-7

Product Name

Purpurogalline

IUPAC Name

2,3,4,5-tetrahydroxybenzo[7]annulen-6-one

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Purpurogallin

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O

Description

The exact mass of the compound Purpurogallin is 220.03717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Activity:

Purpurogallin exhibits strong antioxidant properties. Studies have shown its ability to scavenge free radicals and reactive oxygen species (ROS) that contribute to cellular damage and various diseases. Research suggests its potential application in preventing oxidative stress-related conditions like neurodegenerative diseases, cardiovascular diseases, and cancer [1].

Source

[1] - J. Agric. Food Chem. 2009, 57 (18), 8223-8231 ()

Antibacterial and Antifungal Properties:

Research suggests that purpurogallin possesses antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics [2, 3]. This opens doors for exploring purpurogallin as a potential natural alternative for treating infections caused by resistant pathogens.

Source

[2] - Mycology. 2001, 40(1), 1-6 ()Source: [3] - Lett. Appl. Microbiol. 2003, 36, 174-177 ()

Enzyme Inhibition:

Studies have shown that purpurogallin can inhibit specific enzymes involved in various biological processes. For example, research suggests its potential to inhibit enzymes like tyrosinase, which plays a role in melanin production. This finding holds promise for developing skin-lightening agents derived from natural sources [4].

Source

[4] - Int J Cosmet Sci. 2000, 22(2), 141-148 ()

Cancer Research:

Source

[5] - Anticancer Res. 2009, 29(3), 941-945 ()

Purpurogallin is a natural phenolic compound characterized by its orange-red crystalline form, primarily derived from nutgalls and oak bark. Its chemical structure is defined as 2,3,4,6-tetrahydroxy-5H-benzocycloheptene-5-one. This compound is soluble in polar organic solvents but insoluble in water, making it useful in various applications, particularly in dyeing and as a bioactive agent .

Purpurogallin exhibits various bioactivities, including:

  • Antioxidant activity: The presence of multiple hydroxyl groups allows purpurogallin to scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Anticancer effects: Studies suggest purpurogallin may inhibit the growth of cancer cells through various mechanisms [].
  • Anti-inflammatory properties: Purpurogallin might suppress the production of inflammatory molecules, potentially mitigating inflammation [].
  • Enzyme inhibition: Purpurogallin can inhibit specific enzymes, such as xanthine oxidase and catechol-O-methyltransferase, which may have implications for various health conditions [].

The exact mechanisms underlying these activities are still being explored, but the unique structure of purpurogallin appears to play a crucial role [].

  • Oxidation: The oxidation of purpurogallin can occur via oxygen or hydrogen peroxide, leading to the formation of purpurogalloquinone. This reaction has been demonstrated to involve radical ion formation and subsequent transformations into various products, including tropolone-αβ-anhydride and oxalic acid .
  • Formation from Pyrogallol: In weakly alkaline conditions, pyrogallol oxidizes to form purpurogallin. This reaction requires dioxygen and leads to the generation of transient species that absorb light at specific wavelengths .

Purpurogallin exhibits significant biological activities:

  • Enzyme Inhibition: It has been shown to inhibit catechol-O-methyltransferase, affecting the methylation of 2-hydroxy and 4-hydroxyestradiol. This inhibition can have implications for estrogen metabolism and related pathways .
  • Xanthine Oxidase Inhibition: Derivatives of purpurogallin have demonstrated potent inhibitory effects on xanthine oxidase, a key enzyme in purine metabolism. Notably, purpurogallin exhibits a higher affinity for this enzyme compared to pyrogallol .

Purpurogallin finds applications in several fields:

  • Dyeing: Historically, purpurogallin has been utilized as a dye due to its vibrant color and stability in various solvents .
  • Pharmaceuticals: Its bioactive properties make it a candidate for further research in drug development, particularly concerning its role in inhibiting specific enzymes involved in metabolic pathways .

Studies on interaction have highlighted the following aspects:

  • Enzyme Interactions: Research indicates that purpurogallin interacts with xanthine oxidase and catechol-O-methyltransferase, demonstrating potential therapeutic benefits in diseases related to oxidative stress and estrogen metabolism .
  • Kinetic Studies: Kinetic analyses have been employed to understand the reaction mechanisms involving purpurogallin, providing insights into its behavior under various conditions and its stability as a compound .

Several compounds share structural or functional similarities with purpurogallin. Here’s a comparison highlighting its uniqueness:

CompoundStructure/PropertiesUnique Features
Pyrogallol1,2,3-benzenetriol; precursor to purpurogallinForms purpurogallin upon oxidation; less bioactive
Gallic Acid3,4,5-trihydroxybenzoic acidUsed as an antioxidant; lacks the unique cyclic structure
TanninsPolyphenolic compounds found in plantsBroader range of biological activity but more complex
QuercetinFlavonoid with antioxidant propertiesDifferent structural framework; more extensive uses

Purpurogallin stands out due to its specific bioactivity against certain enzymes and its unique structural features that differentiate it from other phenolic compounds.

Purpurogalline follows the standardized nomenclature system established by the International Union of Pure and Applied Chemistry. The primary IUPAC name for this compound is 2,3,4,6-tetrahydroxy-5H-benzo [1]annulen-5-one [2] [1] [3]. This systematic name precisely describes the molecular structure by indicating the positions of the four hydroxyl groups at carbons 2, 3, 4, and 6, the ketone functionality at position 5, and the benzo-fused seven-membered ring system known as benzo [1]annulene [4] [5].

An alternative IUPAC name recognized in chemical databases is 2,3,4,6-tetrahydroxy-5H-benzocycloheptene-5-one [2] [6] [1]. This nomenclature emphasizes the benzocycloheptene core structure with the same hydroxyl and ketone substitution pattern. Both naming conventions are acceptable under IUPAC guidelines and accurately represent the chemical structure [2] [1] [3].
The compound is also known by its traditional name purpurogallin, which has been used historically in chemical literature since its discovery [7] [8]. This trivial name derives from the characteristic purple-red coloration of the compound and its relationship to gallic acid derivatives [7] [8].

Classification as Benzotropolone

Purpurogalline belongs to the benzotropolone family of compounds, which are characterized by a tropolone ring system fused to a benzene ring [9] [10] [11]. Benzotropolones represent a specialized subclass of tropolone derivatives where the seven-membered tropone ring is annulated with a benzene ring, creating a bicyclic aromatic system [9] [12] [13].

The tropolone core structure consists of a seven-membered ring containing both a ketone and an enol functionality, conferring unique aromatic properties [14] [15]. In purpurogalline, this tropolone system is fused to a benzene ring, creating the characteristic benzotropolone scaffold [9] [10] [11]. This structural arrangement places purpurogalline within the broader classification of cyclic ketones and more specifically as a hydroxytropolone due to its multiple hydroxyl substituents [2] [3].

The compound is further classified as belonging to the tropolone derivatives family, which encompasses naturally occurring and synthetic compounds containing the tropone ring system [2] [14] [15]. The presence of four hydroxyl groups at positions 2, 3, 4, and 6 makes purpurogalline a polyhydroxybenzotropolone, distinguishing it from simpler tropolone derivatives [2] [3] [9].

Chemical Identification Parameters

CAS Registry Numbers

The Chemical Abstracts Service has assigned the unique registry number 569-77-7 to purpurogalline [8] [16] [1] [3]. This CAS number serves as the primary identifier for the compound in chemical databases and regulatory documents worldwide [8] [17] [5]. The European Community number 209-324-9 provides additional identification within European chemical regulations [1] [3].

Molecular Formulas and Weight

Purpurogalline has the molecular formula C₁₁H₈O₅, indicating eleven carbon atoms, eight hydrogen atoms, and five oxygen atoms [2] [8] [16] [1]. The molecular weight is precisely 220.18 g/mol [2] [8] [16] [18]. The percent composition consists of 60.01% carbon, 3.66% hydrogen, and 36.33% oxygen by mass [18].

The compound's structural formula can be represented by the SMILES notation OC1=C(O)C(O)=C2C(=C1)C=CC=C(O)C2=O [2] [1] [3], which describes the connectivity of atoms in the molecule. The International Chemical Identifier (InChI) provides a standardized structural representation as InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) [2] [1] [3].

Structural Relationships with Other Tropolones

Purpurogalline exhibits significant structural relationships with other members of the tropolone family, sharing the fundamental seven-membered aromatic ring system while displaying unique substitution patterns [14] [15] [12]. The compound serves as a representative example of benzotropolone derivatives, which constitute an important subclass of naturally occurring tropolones [9] [10] [11].
The structural relationship with simple tropolone is evident in the shared seven-membered ring containing the characteristic ketone-enol tautomeric system [14] [15]. However, purpurogalline differs significantly through its benzo-fusion and tetrahydroxy substitution pattern [2] [9]. Related compounds include β-thujaplicin, a methyltropolone with two hydroxyl groups at positions 2 and 3, and stipitatic acid, a carboxytropolone with a single hydroxyl group [14] [15].

More complex structural relationships exist with other benzotropolone derivatives such as theaflavin and theaflavin-3,3'-digallate, which share the same basic benzotropolone scaffold but differ in their substitution patterns and additional structural features [11] [19]. The compound purpurogallin carboxylic acid represents a direct structural derivative, featuring an additional carboxyl group while maintaining the core tetrahydroxybenzotropolone structure [20] [21].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

220.03717

Appearance

red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3Z7U4N28P

MeSH Pharmacological Classification

Antioxidants

Other CAS

569-77-7

Dates

Last modified: 08-15-2023
1: Ku SK, Bae JS. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo. BMB Rep. 2013 Dec 1. pii: 2493. [Epub ahead of print] PubMed PMID: 24286332.
2: Park HY, Kim TH, Kim CG, Kim GY, Kim CM, Kim ND, Kim BW, Hwang HJ, Choi YH. Purpurogallin exerts anti inflammatory effects in lipopolysaccharide stimulated BV2 microglial cells through the inactivation of the NF κB and MAPK signaling pathways. Int J Mol Med. 2013 Nov;32(5):1171-8. doi: 10.3892/ijmm.2013.1478. Epub 2013 Aug 30. PubMed PMID: 24002379.
3: Ghadiri M, Kariminia HR, Roosta Azad R. Spectrophotometric determination of sulfide based on peroxidase inhibition by detection of purpurogallin formation. Ecotoxicol Environ Saf. 2013 May;91:117-21. doi: 10.1016/j.ecoenv.2013.01.015. Epub 2013 Feb 20. PubMed PMID: 23433554.
4: Kim TH, Ku SK, Lee IC, Bae JS. Anti-inflammatory functions of purpurogallin in LPS-activated human endothelial cells. BMB Rep. 2012 Mar;45(3):200-5. doi: 10.5483/BMBRep.2012.45.3.200. PubMed PMID: 22449709.
5: Remias D, Schwaiger S, Aigner S, Leya T, Stuppner H, Lütz C. Characterization of an UV- and VIS-absorbing, purpurogallin-derived secondary pigment new to algae and highly abundant in Mesotaenium berggrenii (Zygnematophyceae, Chlorophyta), an extremophyte living on glaciers. FEMS Microbiol Ecol. 2012 Mar;79(3):638-48. doi: 10.1111/j.1574-6941.2011.01245.x. Epub 2011 Nov 30. PubMed PMID: 22092588.
6: Huang YL, Tsujita T, Tanaka T, Matsuo Y, Kouno I, Li DP, Nonaka G. Triterpene hexahydroxydiphenoyl esters and a quinic acid purpurogallin carbonyl ester from the leaves of Castanopsis fissa. Phytochemistry. 2011 Nov;72(16):2006-14. doi: 10.1016/j.phytochem.2011.07.007. Epub 2011 Aug 8. PubMed PMID: 21831402.
7: Mahmoud ME, Hafez OF, Osman MM, Yakout AA, Alrefaay A. Hybrid inorganic/organic alumina adsorbents-functionalized-purpurogallin for removal and preconcentration of Cr(III), Fe(III), Cu(II), Cd(II) and Pb(II) from underground water. J Hazard Mater. 2010 Apr 15;176(1-3):906-12. doi: 10.1016/j.jhazmat.2009.11.122. Epub 2009 Nov 27. PubMed PMID: 20031308.
8: Nakano S, Sakamoto K, Takenobu A, Kawashima T. Flow-injection chemiluminescent determination of vanadium(IV) and total vanadium by means of catalysis on the periodate oxidation of purpurogallin. Talanta. 2002 Dec 6;58(6):1263-70. PubMed PMID: 18968864.
9: Miyazaki K, Arai S, Iwamoto T, Takasaki M, Tomoda A. Metabolism of pyrogallol to purpurogallin by human erythrocytic hemoglobin. Tohoku J Exp Med. 2004 Aug;203(4):319-30. PubMed PMID: 15297737.
10: O'Coinceanainn M, Astill C, Baderschneider B. Coordination of aluminium with purpurogallin and theaflavin digallate. J Inorg Biochem. 2003 Sep 1;96(4):463-8. PubMed PMID: 13678812.
11: Abou-Karam M, Shier WT. Inhibition of oncogene product enzyme activity as an approach to cancer chemoprevention. Tyrosine-specific protein kinase inhibition by purpurogallin from Quercus sp. nutgall. Phytother Res. 1999 Jun;13(4):337-40. PubMed PMID: 10404543.
12: Sheu SY, Lai CH, Chiang HC. Inhibition of xanthine oxidase by purpurogallin and silymarin group. Anticancer Res. 1998 Jan-Feb;18(1A):263-7. PubMed PMID: 9568088.
13: Zeng LH, Rootman DS, Burnstein A, Wu J, Wu TW. Morin hydrate: a better protector than purpurogallin of corneal endothelial cell damage induced by xanthine oxidase and SIN-1. Curr Eye Res. 1998 Feb;17(2):149-52. PubMed PMID: 9523092.
14: Inamori Y, Muro C, Sajima E, Katagiri M, Okamoto Y, Tanaka H, Sakagami Y, Tsujibo H. Biological activity of purpurogallin. Biosci Biotechnol Biochem. 1997 May;61(5):890-2. PubMed PMID: 9178568.
15: Wu TW, Zeng LH, Wu J, Fung KP, Weisel RD, Hempel A, Camerman N. Molecular structure and antioxidant specificity of purpurogallin in three types of human cardiovascular cells. Biochem Pharmacol. 1996 Oct 11;52(7):1073-80. PubMed PMID: 8831727.
16: Fung KP, Wu TW, Lui CP. Purpurogallin inhibits DNA synthesis of murine fibrosarcoma L-929 and human U-87 MG glioblastoma cells in vitro. Chemotherapy. 1996 May-Jun;42(3):199-205. PubMed PMID: 8983887.
17: Nozaki O, Ji X, Kricka LJ. New enhancers for the chemiluminescent peroxidase catalysed chemiluminescent oxidation of pyrogallol and purpurogallin. J Biolumin Chemilumin. 1995 May-Jun;10(3):151-6. PubMed PMID: 7676857.
18: Prasad K, Kapoor R, Lee P. Purpurogallin, a scavenger of polymorphonuclear leukocyte-derived oxyradicals. Mol Cell Biochem. 1994 Oct 12;139(1):27-32. PubMed PMID: 7854340.
19: Rootman DS, Bindish R, Zeng LH, Hasany SM, Wu TW. Purpurogallin as a cytoprotector of cultured rabbit corneal endothelium. Can J Ophthalmol. 1994 Oct;29(5):220-3. PubMed PMID: 7859173.
20: Prasad K, Laxdal VA. Evaluation of hydroxyl radical-scavenging property of purpurogallin using high pressure liquid chromatography. Mol Cell Biochem. 1994 Jun 29;135(2):153-8. PubMed PMID: 7838143.

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